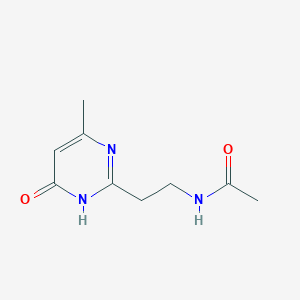

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide

Description

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a pyrimidine derivative characterized by a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl core linked to an ethylacetamide group. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

CAS No. |

88406-54-6 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C9H13N3O2/c1-6-5-9(14)12-8(11-6)3-4-10-7(2)13/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12,14) |

InChI Key |

WXNWUZOFOAUWTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-thiouracil with ethyl bromoacetate in the presence of a base, followed by the hydrolysis of the resulting ester to yield the desired acetamide compound . Another approach involves the use of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate as a precursor, which can be synthesized via atom transfer radical polymerization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidinones, depending on the specific reaction and reagents used.

Scientific Research Applications

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to its antimicrobial and therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Thioether vs.

- Ureido Modifications : The ureido group in introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .

- 4-Oxo vs. 4-Thietanyloxy : Replacement of the 4-oxo group with a thietanyloxy moiety () introduces steric bulk and alters electronic properties, possibly affecting binding to biological targets .

Physicochemical Properties

Data from NMR and elemental analysis provide critical insights:

Biological Activity

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. This reaction typically yields a high purity product suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrimidinone structure exhibit significant anticancer properties. For example, compounds containing the pyrimidinone moiety have been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms observed include:

- Inhibition of DNA synthesis : MTT assays indicated reduced viability in treated cells, suggesting effective inhibition of cell proliferation.

- Caspase activation : Enhanced caspase-3 activation was noted, indicating that these compounds may trigger apoptotic pathways in tumor cells .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies indicate activity against various bacterial strains and protozoa, including those responsible for diseases such as leishmaniasis and tuberculosis. The compound's mechanism likely involves:

- Disruption of microbial cell membranes : This leads to increased permeability and eventual cell death.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.

- Further investigation into the apoptotic mechanisms revealed increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis .

- Antimicrobial Testing :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| CAS Number | [insert CAS number if available] |

| Anticancer IC50 (A549 Cells) | ~10 µM |

| MIC (M. tuberculosis) | 0.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.